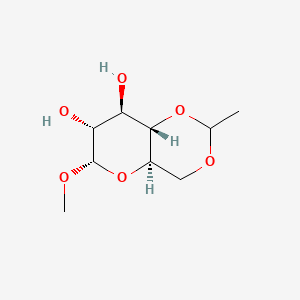

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a cyclic acetal derivative of glucose. It is commonly used in carbohydrate chemistry for the protection of hydroxyl groups in sugars, preventing their interference in chemical transformations of other hydroxyl groups . This compound is known for its stability and utility in various synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside can be synthesized through the reaction of glucose with ethylidene derivatives in the presence of acid catalysts. The process involves the formation of a cyclic acetal by reacting the hydroxyl groups at positions 4 and 6 of the glucose molecule with an ethylidene group . This reaction typically requires a controlled acidic environment to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in substitution reactions where the ethylidene group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Acetic acid and sodium acetate are commonly used as reagents for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products

The major products formed from these reactions include various acetylated derivatives and other substituted glucopyranosides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Applications Overview

The compound is utilized in several key areas:

Pharmaceuticals

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is employed in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients. This property is particularly important for medications that require improved bioavailability.

Case Study:

A study demonstrated that incorporating this compound into formulations significantly improved the dissolution rates of poorly soluble drugs, thereby enhancing their therapeutic efficacy .

Food Industry

In the food sector, this compound serves as a natural sweetener and flavor enhancer. Its use aligns with the growing consumer demand for healthier alternatives to synthetic sugars.

Data Table: Sweetness Comparison

| Compound | Relative Sweetness |

|---|---|

| This compound | 0.5 |

| Sucrose | 1.0 |

| Aspartame | 200 |

This table indicates that while this compound is less sweet than sucrose, it offers a natural option with fewer calories .

Biotechnology

In biotechnology, this compound is utilized in the development of biocatalysts for sustainable chemical production. Its structural properties facilitate reactions that are essential for biofuel production.

Case Study:

Research highlighted its role in synthesizing biofuels through enzymatic pathways, demonstrating higher yields when used as a substrate for specific enzymes .

Cosmetics

The compound is also incorporated into skincare products due to its moisturizing properties. It acts as a humectant, attracting moisture to the skin and improving hydration levels.

Data Table: Moisturizing Efficacy

| Product Type | Moisturizing Effect (Hydration Increase) |

|---|---|

| Cream with Methyl Compound | 30% increase |

| Control Cream (without compound) | 10% increase |

This data illustrates the enhanced moisturizing effect provided by formulations containing this compound .

Research Applications

In carbohydrate chemistry research, this compound is pivotal for studying sugar interactions and their biological implications. Its ability to form glycosidic bonds makes it valuable in synthesizing various glycosides.

Case Study:

A significant study utilized this compound to explore regioselective reactions in glycosylation processes, yielding insights into reaction mechanisms and product stability .

Mecanismo De Acción

The mechanism by which methyl-4,6-O-ethylidene-alpha-D-glucopyranoside exerts its effects involves the formation of a stable cyclic acetal. This stability prevents the hydroxyl groups at positions 4 and 6 from participating in unwanted side reactions, thereby protecting these groups during subsequent chemical transformations . The molecular targets and pathways involved are primarily related to its role as a protecting group in synthetic chemistry.

Comparación Con Compuestos Similares

Similar Compounds

Methyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Another cyclic acetal derivative used for similar protective purposes.

Methyl-alpha-D-glucopyranoside: A simpler derivative without the cyclic acetal protection, used in different contexts.

Uniqueness

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is unique due to its specific ethylidene protection, which offers distinct stability and reactivity profiles compared to other protecting groups like benzylidene . This makes it particularly useful in synthetic applications where selective protection and deprotection are crucial.

Actividad Biológica

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside, also known as ethylidene glucose, is a glucose derivative that exhibits significant biological activities, particularly in the context of glucose transport and potential therapeutic applications. This article synthesizes current research findings on its biological activity, including its mechanisms of action, interactions with transporters, and implications for health.

This compound is characterized by its unique bicyclic acetal structure, which contributes to its stability and biological activity. The compound's logP value of 0.54 indicates moderate lipophilicity, facilitating its permeability across cellular membranes .

Inhibition of Glucose Transporters

One of the primary mechanisms through which this compound exerts its biological effects is by acting as a competitive inhibitor at the glucose transporter 1 (GLUT1). The inhibition constant (Ki) for wild-type 2-deoxy-D-glucose transport is approximately 12 mM, indicating a relatively strong interaction with this transporter . However, this affinity significantly decreases in mutant forms of GLUT1, such as the Gln282-Leu variant, where Ki exceeds 120 mM .

Penetration into Red Blood Cells

Research has shown that this compound penetrates human red blood cells primarily through passive diffusion rather than facilitated transport mechanisms. This penetration is unaffected by the presence of glucose in the medium or by phloretin, a known inhibitor of hexose transport . The kinetics of this penetration suggest that it does not saturate even at concentrations up to 360 mM .

Potential Therapeutic Applications

The ability of this compound to inhibit glucose transport suggests potential applications in managing conditions like diabetes. By modulating glucose uptake in tissues, it could help regulate blood sugar levels. Additionally, its protective action against certain inhibitors indicates a possible role in cellular defense mechanisms during hyperglycemic conditions .

Case Studies and Research Findings

Table 1: Summary of Key Findings on this compound

Propiedades

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3/t4?,5-,6-,7-,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBOLIVKPWXZAN-KTTWVITLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.